![molecular formula C24H25N3O4S B2897574 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852134-86-2](/img/structure/B2897574.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains an imidazo[2,1-b][1,3]thiazole moiety, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms and a sulfur atom. The molecule also contains methoxyphenyl and carboxamide groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[2,1-b][1,3]thiazole ring, methoxyphenyl groups, and carboxamide group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The imidazo[2,1-b][1,3]thiazole ring might undergo reactions typical of heterocyclic compounds, while the methoxyphenyl and carboxamide groups might undergo reactions typical of their respective functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxamide group and the nonpolar methoxyphenyl groups .科学的研究の応用
Synthetic Methodologies and Chemical Properties : Research on similar thiazole and imidazole derivatives has led to the development of new synthetic routes and methodologies. For instance, compounds with thiazolopyrimidine and benzimidazole structures have been synthesized to explore their chemical properties and reactivity patterns. These studies often aim to expand the chemical toolbox available for constructing complex molecules with potential biological activities (Bhaskar et al., 2019; Žugelj et al., 2009).
Biological Activities : Analogues and derivatives of thiazole and imidazole compounds have been explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These studies often involve the design and synthesis of novel compounds followed by in vitro and in vivo evaluations to determine their therapeutic potentials. For instance, compounds with benzimidazole and benzothiazole scaffolds have been evaluated for their antioxidative and antiproliferative activities, suggesting potential applications in developing new anticancer therapies (Cindrić et al., 2019; Abdel‐Aziz et al., 2009).
Electro-Optical and Material Applications : Some studies have focused on the electro-optical properties of polymers and compounds bearing thiazole and carbazole units, examining their potential applications in material science, such as in the development of electrochromic devices. These research efforts aim to understand the structure-property relationships that govern the performance of these materials in various applications (Hsiao et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-15-22(23(28)25-12-11-16-5-10-20(30-3)21(13-16)31-4)32-24-26-19(14-27(15)24)17-6-8-18(29-2)9-7-17/h5-10,13-14H,11-12H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPDPLRFJRQHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

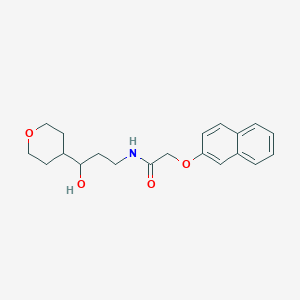
![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)
![{[4-(Trifluoromethyl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2897494.png)
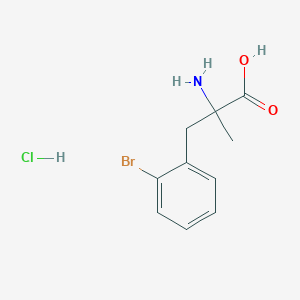

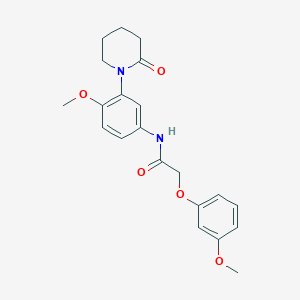
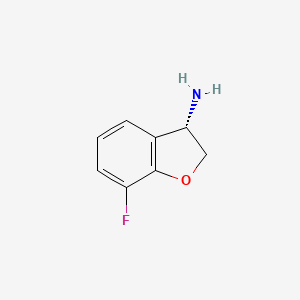
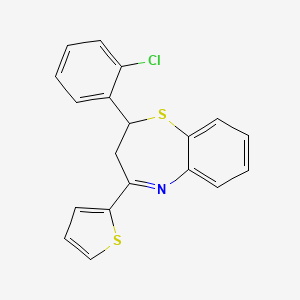

![Methyl 2-cinnamamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2897509.png)
![(E)-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2897511.png)
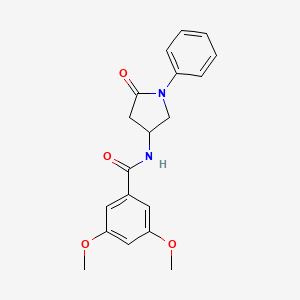
![8-chloro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2897513.png)
![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2897514.png)